2,2-difluoro-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-difluoro-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-amine hydrochloride is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of two fluorine atoms and a methyl group attached to the pyrazole ring, making it a unique and potentially valuable compound in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-difluoro-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-amine hydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazines with β-dicarbonyl compounds under acidic or basic conditions.
Introduction of Fluorine Atoms: Fluorination can be achieved using electrophilic fluorinating agents or through nucleophilic substitution reactions.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2,2-difluoro-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorine atoms.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Fluorinating Agents: Electrophilic fluorinating agents, nucleophilic fluorinating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2,2-difluoro-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-amine hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,2-difluoro-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with enzymes and receptors, leading to inhibition or activation of biological processes . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(Difluoromethyl)-1H-pyrazole: Similar structure but lacks the amine group.
1-Methyl-1H-pyrazole: Similar structure but lacks the fluorine atoms.
2-(1-Methyl-1H-pyrazol-4-yl)morpholine: Contains a morpholine ring instead of the amine group.
Uniqueness
2,2-difluoro-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-amine hydrochloride is unique due to the presence of both fluorine atoms and an amine group, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C6H10ClF2N3 |
---|---|
Molecular Weight |
197.61 g/mol |
IUPAC Name |
2,2-difluoro-1-(2-methylpyrazol-3-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C6H9F2N3.ClH/c1-11-4(2-3-10-11)5(9)6(7)8;/h2-3,5-6H,9H2,1H3;1H |
InChI Key |
ZDYAYQHDRUXTEL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)C(C(F)F)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.